1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone
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Overview
Description
1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the molecular formula C12H13F3O3. This compound is characterized by the presence of a trifluoromethyl group and a dimethoxymethyl group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone typically involves the reaction of 2-(dimethoxymethyl)-4-(trifluoromethyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and dimethoxymethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the dimethoxymethyl group can influence its reactivity and solubility. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methoxymethyl)-4-(trifluoromethyl)phenyl]ethanone: Similar structure but with a methoxymethyl group instead of a dimethoxymethyl group.
1-[2-(Dimethoxymethyl)-4-(fluoromethyl)phenyl]ethanone: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both trifluoromethyl and dimethoxymethyl groups, which impart distinct chemical properties such as increased lipophilicity and reactivity. These properties make it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-7(16)9-5-4-8(12(13,14)15)6-10(9)11(17-2)18-3/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBIGPIYBPYNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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